methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate
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Overview
Description
Methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate typically involves multi-step organic reactions The process begins with the preparation of the tricyclo[3311~3,7~]dec-1-yl phenyl derivative, followed by the formation of the tetrahydropyrimidinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Catalysts and solvents would be selected to ensure efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation, with considerations for temperature, solvent, and reaction time.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine
Scientific Research Applications
Chemistry
In chemistry, methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
- Methyl {3-[(E)-{2,4,6-trioxo-1-[4-(cyclohexyl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate
- Methyl {3-[(E)-{2,4,6-trioxo-1-[4-(adamantyl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate
Uniqueness
Methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate is unique due to the presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds that contain other bulky substituents, such as cyclohexyl or adamantyl groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C32H31N3O5 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[1-[4-(1-adamantyl)phenyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C32H31N3O5/c1-40-28(36)18-34-17-22(25-4-2-3-5-27(25)34)13-26-29(37)33-31(39)35(30(26)38)24-8-6-23(7-9-24)32-14-19-10-20(15-32)12-21(11-19)16-32/h2-9,13,17,19-21H,10-12,14-16,18H2,1H3,(H,33,37,39)/b26-13+ |
InChI Key |
FERDKRJBOPAGPE-LGJNPRDNSA-N |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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